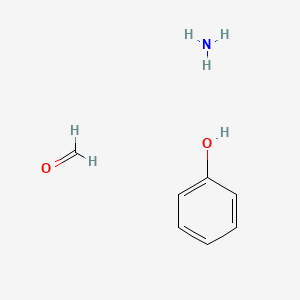

Azane;formaldehyde;phenol

Description

Contextualization of the Ammonia-Formaldehyde-Phenol Reactant System in Advanced Materials Chemistry

Phenolic resins, first developed in the early 20th century, are a major family of condensation polymers known for their use in a wide array of applications, from commodity construction materials to high-technology sectors like aerospace and microelectronics. ajchem-a.commdpi.com The conventional synthesis of these resins involves the reaction of phenol (B47542) with formaldehyde (B43269). ajchem-a.com The introduction of ammonia (B1221849) (azane) into this system serves multiple roles, acting as a catalyst and a nitrogen-donating reactant, fundamentally altering the polymerization process and the final polymer structure. ajchem-a.complos.org

In the synthesis of resol-type phenolic resins, ammonia is often used as a basic catalyst. ajchem-a.comswst.org Its presence facilitates the reaction and can help in the separation of the aqueous and organic phases after the reaction is complete. ajchem-a.com However, the more significant role of ammonia in the context of advanced materials is its chemical incorporation into the polymer network. This incorporation leads to the formation of nitrogen-containing phenolic resins, which exhibit enhanced properties compared to their conventional counterparts. tandfonline.comshu.edu.cn These materials are sought after for their improved thermal stability, flame retardancy, and mechanical properties. tandfonline.comtechno-press.orggoogle.com The nitrogen functionalities can form various structures within the polymer matrix, including methylene (B1212753) bridges and heterocyclic rings, which contribute to a more robust and heat-resistant network. tandfonline.com The development of these advanced resins is driven by the need for materials that can perform under extreme conditions, offering superior performance in demanding applications. techno-press.org

Historical Trajectories and Foundational Academic Studies of Nitrogen-Incorporated Phenolic Systems

The exploration of modifying phenol-formaldehyde resins dates back to the early days of polymer chemistry. While traditional PF resins have been in use for over a century, the systematic study of incorporating nitrogen to enhance their properties is a more recent, yet significant, area of research. researchgate.net Early on, the primary role of ammonia in PF resin synthesis was understood as that of a basic catalyst. ajchem-a.complos.org It was recognized that alkaline catalysts, including ammonia, influence the curing rate and the functionality of the phenolic precursors. swst.org

Foundational work focused on understanding the reaction mechanisms between phenol, formaldehyde, and ammonia. Studies have shown that ammonia can react with formaldehyde and phenol to form various nitrogen-containing structures. The use of amine catalysts, in general, was found to have a significant impact on the reaction kinetics and the final composition of the resin, for instance, by reducing the content of unreacted phenol and hydroxymethylphenols. plos.org Over time, research shifted from using ammonia solely as a catalyst to intentionally incorporating it and other nitrogenous compounds to create functionally superior polymers. For example, patents describe methods for producing nitrogen-containing phenolic resins by reacting melamine (B1676169) or other nitrogen compounds with formaldehyde and phenol to achieve high nitrogen content (14-20%) for enhanced flame retardancy. google.com Other studies have focused on creating resins with alternating nitrogen-containing compounds and phenols to improve heat resistance and adhesion. google.com These academic and industrial research efforts have built a foundation for the now diverse field of nitrogen-modified phenolic resins, including those derived from the azane-formaldehyde-phenol system.

Overview of Research Motivations and Challenges in Azane (B13388619);Formaldehyde;Phenol Condensation Polymers

The motivation for research into azane-formaldehyde-phenol condensation polymers stems from the persistent demand for high-performance materials with specific functionalities. A primary driver is the enhancement of thermal stability and flame retardancy. The incorporation of nitrogen into the phenolic matrix has been shown to significantly increase the initial thermal degradation temperature and improve flame-retardant properties. tandfonline.comgoogle.com For instance, the nitrogen-containing resin can release non-combustible gases like N₂, NH₃, and CO₂ upon heating, which inhibits further combustion. google.com Another key motivation is the potential to create materials with superior mechanical strength and adhesive properties for use in composites and coatings. techno-press.orggoogle.com

Despite the advantages, significant challenges remain in the synthesis and application of these polymers. A major challenge is controlling the complex reaction chemistry to achieve a uniform polymer structure and predictable properties. plos.org The reaction between ammonia, formaldehyde, and phenol can lead to a variety of products, and controlling the formation of specific linkages (like methylene bridges versus heterocyclic structures) is crucial. tandfonline.com Another significant hurdle is minimizing the content of unreacted monomers, such as free formaldehyde and phenol, in the final resin, which is important for both performance and safety. plos.orgncsu.edu Researchers have explored various catalytic systems and reaction conditions to address this issue, with some success in reducing residual monomers. plos.orgncsu.edu Furthermore, ensuring the long-term stability and moisture resistance of these polymers, especially those modified with other elements like boron, is an ongoing area of research. tandfonline.comtechno-press.org

Research Data on Nitrogen-Containing Phenolic Resins

The following tables present synthesized data from various studies on nitrogen-containing phenolic resins, illustrating key properties and synthesis parameters.

Table 1: Comparison of Thermal Properties

This table shows the impact of nitrogen incorporation on the thermal stability of phenolic resins compared to a common phenol-formaldehyde resin (PFR).

| Resin Type | Initial Degradation Temp. (°C) | Char Yield at High Temp. (%) | Source(s) |

| Common PFR | ~250-300 | Varies | tandfonline.com |

| Boron-Nitrogen PFR (BNPFR) | ~400 | >40% at 800°C | tandfonline.comtechno-press.org |

| Melamine-based Nitrogen PFR | High | High (FV0 rating) | google.com |

| Phosphorus-Nitrogen PFR (NP-PF) | Good thermal stability | UL94V-0 rating | shu.edu.cn |

Note: Values are approximate and can vary based on specific synthesis conditions.

Table 2: Synthesis Parameters and Resulting Properties

This table outlines different approaches to synthesizing nitrogen-containing phenolic resins and the resulting characteristics.

| Nitrogen Source | Key Synthesis Feature | Key Resulting Property | Source(s) |

| Ammonia Water | Used with Boric Acid | Formation of B-N coordinate linkages, enhanced thermal stability. | tandfonline.com |

| Melamine | Two-step hydroxylation and condensation | High nitrogen content (14-20%), high flame retardancy. | google.com |

| Ammonia (in situ generation) | Mg(OH)₂ and NH₄Cl as reagents | Lower free phenol/aniline, high thermal stability (516-548°C). | ajchem-a.com |

| Polyamines (DETA, TETA) | Used as co-catalysts with Triethylamine (TEA) | Reduced phenol and formaldehyde content compared to ammonia catalysis. | plos.org |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

35297-54-2 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

azane;formaldehyde;phenol |

InChI |

InChI=1S/C6H6O.CH2O.H3N/c7-6-4-2-1-3-5-6;1-2;/h1-5,7H;1H2;1H3 |

InChI Key |

DTCDQFXKTVPDBK-UHFFFAOYSA-N |

Canonical SMILES |

C=O.C1=CC=C(C=C1)O.N |

Related CAS |

55426-39-6 35297-54-2 |

Origin of Product |

United States |

Fundamental Reaction Pathways and Mechanistic Elucidation of Azane;formaldehyde;phenol Condensation

Initial Adduction and Condensation Reactions in the Azane (B13388619);Formaldehyde (B43269);Phenol (B47542) System

The initial phase of the reaction is characterized by the formation of low-molecular-weight adducts, which serve as the building blocks for the subsequent polymerization. This stage is governed by the electrophilic addition of formaldehyde to the phenol and azane molecules.

Formation of Hydroxymethyl Phenols and Amino-Formaldehyde Adducts

The synthesis of nitrogen-modified phenolic resins begins with the reaction of phenol and formaldehyde, which can be catalyzed by either acids or bases. wikipedia.orgminia.edu.eg In the presence of a catalyst, formaldehyde reacts at the ortho and para positions of the phenol ring, which are activated by the hydroxyl group. wikipedia.org This reaction leads to the formation of various hydroxymethyl phenols, including 2-hydroxymethylphenol and 4-hydroxymethylphenol. oup.com The reaction proceeds via an electrophilic attack of formaldehyde on the phenolate (B1203915) ion, which is formed under alkaline conditions. minia.edu.egoup.com

Simultaneously, formaldehyde reacts with azane (ammonia) or other amine sources. This reaction results in the formation of amino-formaldehyde adducts, such as reactive methylol compounds. wikipedia.orggoogle.com For example, amines react with formaldehyde to produce hydroxymethyl derivatives (X-CH₂OH, where X is the amine group). wikipedia.org These initial adducts, both the hydroxymethyl phenols and the amino-formaldehyde adducts, are the primary intermediates that will participate in the subsequent polycondensation steps.

The general reactions can be summarized as:

HOC₆H₅ + CH₂O → HOC₆H₄CH₂OH wikipedia.org

RNH₂ + CH₂O → RNHCH₂OH

Influence of Stoichiometry on Early-Stage Adduct Distribution

The stoichiometry of the reactants, particularly the molar ratio of formaldehyde to phenol (F/P), is a critical factor that dictates the structure of the initial products and, consequently, the final resin. wikipedia.orgminia.edu.eg The distribution of early-stage adducts is highly dependent on this ratio.

Under conditions with an excess of formaldehyde (F/P > 1), typically in a basic environment, the reaction favors the formation of resoles. wikipedia.orgminia.edu.eg Resoles are prepolymers rich in reactive hydroxymethyl groups, making them capable of self-curing upon heating. wikipedia.orgacs.org As the F/P ratio increases, more of the active sites on the phenol ring become substituted with hydroxymethyl groups, leading to the formation of di- and tri-substituted phenols. researchgate.net

Conversely, when the F/P ratio is less than one (F/P < 1) and the reaction is conducted in an acidic medium, the primary products are novolacs. wikipedia.orgminia.edu.eg Novolacs are thermoplastic linear chains of phenol units linked predominantly by methylene (B1212753) bridges. acs.org These prepolymers are not self-curing and require the addition of a curing agent, often a formaldehyde donor like hexamethylenetetramine, to form a cross-linked network. wikipedia.orgminia.edu.eg

The following table illustrates the influence of the F/P ratio on the initial reaction products.

| F/P Ratio | Catalyst | Primary Product Type | Key Features |

| < 1 | Acid | Novolac | Thermoplastic, requires a curing agent, phenol units linked by methylene bridges. wikipedia.orgminia.edu.egacs.org |

| > 1 | Base | Resole | Thermosetting, self-curing upon heating, rich in hydroxymethyl groups. wikipedia.orgminia.edu.egacs.org |

Polycondensation Mechanisms in Nitrogen-Modified Phenolic Resin Formation

Following the initial adduction stage, the hydroxymethylated phenols and amino-formaldehyde adducts undergo polycondensation to form a three-dimensional cross-linked polymer network. The incorporation of nitrogen significantly modifies these pathways.

Formation of Methylene and Dimethylene Ether Bridges

The hydroxymethyl groups formed in the initial stage are highly reactive. unina.it They can condense in two primary ways to build the polymer backbone. wikipedia.org

Methylene Bridge Formation: A hydroxymethyl group can react with an available ortho or para position on another phenol molecule, eliminating a water molecule to form a stable methylene bridge (-CH₂-). wikipedia.orgunina.it

Dimethylene Ether Bridge Formation: Two hydroxymethyl groups can react with each other, also with the elimination of water, to form a dimethylene ether bridge (-CH₂OCH₂-). wikipedia.orgunina.it

These ether bridges are generally less stable than methylene bridges and can rearrange at higher temperatures (above 160°C) to form methylene bridges and release formaldehyde. unina.itgoogle.com The choice of catalyst and reaction temperature influences the relative proportion of these two types of linkages. google.commdpi.com For instance, alkaline catalysts can promote the formation of dimethylene ethers. mdpi.com

Role of Nitrogen in Cross-linking Pathway Modification

The introduction of azane or other nitrogen-containing compounds modifies the cross-linking mechanism, leading to the formation of nitrogen-containing bridges. When a hardener like hexamethylenetetramine is used to cure novolac resins, it decomposes at temperatures above 90°C to provide formaldehyde and ammonia (B1221849), which then form methylene and dimethylene amino bridges between the phenolic chains. wikipedia.orgminia.edu.eg

The integration of nitrogen into the polymer structure, for instance through the co-polycondensation of phenol, formaldehyde, and a nitrogen source like melamine (B1676169), can cause structural distortions and changes in the electronic structure of the resin. nih.gov This nitrogen doping enhances properties such as thermal stability and mechanical strength. researchgate.netmdpi.com The nitrogen atoms can act as cross-linking sites, creating a more complex and robust network structure. researchgate.net

Kinetic Modeling of Polymerization Processes in Azane;Formaldehyde;Phenol Systems

The polymerization process in azane-formaldehyde-phenol systems is exceedingly complex, involving numerous parallel and consecutive reactions. researchgate.net Kinetic modeling is an essential tool for understanding and controlling these reactions. iiardjournals.org These models aim to predict the evolution of reactant concentrations and the formation of various structural units over time. researchgate.net

Researchers have developed kinetic models that account for the main reaction pathways, including the initial addition reactions and the subsequent condensation reactions leading to methylene and ether bridges. researchgate.netiiardjournals.org These models quantify the influence of key process variables such as:

Temperature: Affects the rate constants of all reactions. iiardjournals.org

pH and Catalyst Type/Concentration: Influences the reactivity of phenol and formaldehyde and the dominant reaction pathways. researchgate.netiiardjournals.org

Initial Reactant Ratios: Determines the type of prepolymer formed (resol or novolac) and the final network structure. researchgate.net

Different modeling approaches, such as model-fitting kinetic analysis and simplified reaction networks, are used to simulate the curing behavior and optimize the process for desired resin properties. researchgate.netresearchgate.net These kinetic studies are crucial for scaling up production from laboratory to industrial settings and ensuring consistent product quality. mdpi.com

Catalytic Influences on this compound Reaction Kinetics and Mechanisms

The condensation reaction involving azane (ammonia), formaldehyde, and phenol results in complex thermosetting polymers. The kinetics and the final structure of the resulting resin are highly dependent on the type of catalysis employed. Catalysts not only alter the reaction rate but also direct the mechanistic pathways, influencing the positions of substitution on the phenolic ring and determining whether ammonia is incorporated into the polymer backbone. Both acid and base catalysts are utilized, each imparting distinct characteristics to the polymerization process and the final product.

Acid-Catalyzed Reaction Mechanisms

The acid-catalyzed condensation of phenol and formaldehyde typically proceeds with an excess of phenol and leads to the formation of novolac-type resins. uc.edu The reaction mechanism is initiated by the protonation of the formaldehyde's carbonyl group by an acid catalyst, such as hydrochloric acid, sulfuric acid, or p-toluene sulfonic acid. uc.eduajchem-a.com This activation makes the formaldehyde a more potent electrophile.

The protonated formaldehyde then attacks the electron-rich phenol ring, primarily at the ortho and para positions, through an electrophilic aromatic substitution reaction. uc.edu This results in the formation of hydroxymethylphenols (also called methylolphenols). Under acidic conditions and with excess phenol, these intermediates rapidly react with other phenol molecules to form methylene bridges (-CH₂-), linking the phenolic units. uc.edu

The key steps in the acid-catalyzed mechanism are:

Protonation of Formaldehyde: The catalyst donates a proton to the formaldehyde molecule, increasing its electrophilicity.

Electrophilic Aromatic Substitution: The activated formaldehyde reacts with phenol to form a benzylic carbocation intermediate, which then deprotonates to form a hydroxymethylphenol. uc.edu

Condensation: The hydroxymethylphenol is protonated at the hydroxyl group, which then leaves as a water molecule, creating a new benzylic carbocation. This carbocation rapidly reacts with another phenol molecule to form a stable methylene bridge, regenerating the acid catalyst. uc.edu

This process leads to the formation of linear or branched polymer chains with an average molecular weight dependent on the phenol-to-formaldehyde ratio. uc.edu These novolac resins are not capable of cross-linking on their own and require the addition of a curing agent, often a formaldehyde donor like hexamethylenetetramine, for the final curing step. uc.edu The reactions are often highly exothermic, and without proper control, they can pose a risk of a thermal runaway. researchgate.netresearchgate.net

Base-Catalyzed Reaction Mechanisms

Base-catalyzed reactions of phenol and formaldehyde are typically conducted with an excess of formaldehyde and produce resol-type resins. uc.eduajchem-a.com Common catalysts include sodium hydroxide (B78521), calcium hydroxide, and ammonia. ajchem-a.comlookchem.com The reaction mechanism under basic conditions differs significantly from the acid-catalyzed route.

The process begins with the deprotonation of the acidic phenolic hydroxyl group by the base, forming a phenoxide ion. uc.edu This phenoxide anion is a strong nucleophile that attacks the formaldehyde molecule, leading to the formation of ortho- and para-hydroxymethylphenols. uc.edulookchem.com

Because formaldehyde is in excess, multiple additions can occur, resulting in di- and tri-hydroxymethylphenols. These methylol-containing species can then undergo condensation reactions with each other or with other phenol molecules. The condensation can form either a methylene bridge (-CH₂-) with the elimination of water or a dibenzyl ether bridge (-CH₂-O-CH₂-) with the elimination of water or formaldehyde. uc.edu

The choice of base catalyst can influence the structure of the resin. For instance, while sodium hydroxide is a common catalyst, bivalent metal ions such as Mg²⁺ can promote a higher proportion of para-methylol groups compared to ortho-methylol groups. ajchem-a.com The reaction rate is generally proportional to the concentration of the alkali catalyst. lookchem.com Unlike novolacs, the resulting resole resins contain reactive methylol groups, allowing them to self-cure upon heating without the need for an additional cross-linking agent. sphinxsai.com

Role of Ammonia and Ammonium (B1175870) Salts as Catalysts and Co-reactants

Ammonia (azane) and its salts play a multifaceted role in the phenol-formaldehyde condensation, acting as both catalysts and reactants.

Ammonia as a Catalyst and Co-reactant: Ammonia is widely used as a basic catalyst in the production of resol resins. ajchem-a.comnjit.edu As a catalyst, it facilitates the formation of phenoxide ions and subsequent addition of formaldehyde. acs.org One practical advantage of using ammonia is that it aids in the separation of the aqueous and organic phases after the reaction. ajchem-a.com However, a significant challenge is the high volatility of ammonia; its concentration can decrease during reactions at elevated temperatures, potentially affecting the conversion rate and the properties of the final product. ajchem-a.com To address this, methods for the in situ generation of ammonia using reagents like magnesium hydroxide and ammonium chloride have been developed to ensure a consistent catalyst concentration throughout the reaction. ajchem-a.comresearchgate.net

Beyond its catalytic function, ammonia can be chemically incorporated into the resin structure, acting as a co-reactant. njit.edu This incorporation of nitrogen distinguishes ammonia-catalyzed resins from those made with other bases like NaOH. The extent of nitrogen incorporation is dependent on the initial molar ratio of the reactants. njit.edu For instance, studies have shown that at a low molar ratio of ammonia to phenol, nearly all the nitrogen enters the resin and remains during curing. njit.edu As the formaldehyde ratio increases, the nitrogen content in the fully-cured resin also increases proportionally. njit.edu

| Phenol:Formaldehyde Molar Ratio | Ammonia:Phenol Molar Ratio | Nitrogen Content in Fully-Cured Resin (%) | Source |

|---|---|---|---|

| 1:1.25 | 0.2 | ~2.75 | njit.edu |

| 1:1.25 | ≥ 0.5 | ~2.75 | njit.edu |

| 1:2.0 | 1.0 | 4.63 | njit.edu |

Ammonium Salts: Ammonium salts also have specific applications in the synthesis of phenolic resins. They can be used to remove residual metal catalysts from the resin solution. google.com For example, if a barium-based catalyst is used, ammonium sulfate (B86663) can be added to precipitate the metal as insoluble barium sulfate, which can then be filtered out. google.com During this process, ammonia is evolved, which can then react with any free formaldehyde present to form hexamethylene tetramine (B166960) (hexamine). google.com Hexamine itself is a valuable compound in phenolic chemistry, often used as a curing agent for novolac resins. google.com Furthermore, ammonium pentaborate has been investigated as an additive that modifies the curing behavior of phenol-formaldehyde resins, in part through the formation of hexamine and other network alterations. researchgate.netsid.ir

Investigations into Latent Catalysis in this compound Curing

Latent catalysts are compounds that are inactive under storage conditions but become active catalysts at elevated temperatures. Their use is a key strategy for controlling the curing process of phenolic resins, particularly resoles, which can cure too quickly upon heating. trea.com A rapid, uncontrolled cure can be problematic for applications requiring a certain "pot life," where the resin must remain liquid for a period to allow for impregnation of substrates. trea.com

Latent acid catalysts are a common type investigated for these systems. sphinxsai.com A prominent example is para-toluene sulphonic acid (p-TSA) that has been "blocked" or neutralized by a volatile base or an alcohol like isopropanol. sphinxsai.comresearchgate.net At room temperature, the catalyst is inactive. Upon heating, the blocking agent is released, generating the free acid which then catalyzes the cross-linking reactions. sphinxsai.commodern-journals.com This approach allows for a reduction in curing time and temperature while maintaining control over the reaction. sphinxsai.comresearchgate.netmodern-journals.com

Research has shown that incorporating a latent acid catalyst can significantly reduce the gel time of a phenol-formaldehyde resin at a given curing temperature.

| Catalyst Concentration (%) | Curing Temperature (°C) | Minimum Gel Time | Source |

|---|---|---|---|

| 3 | 120 | 7 min 52 sec | sphinxsai.comresearchgate.net |

In the context of an this compound system, which is typically alkaline due to the presence of ammonia, a latent acid catalyst would first act to neutralize the ammonia in the resin. Once the system becomes neutral or acidic, the acid-catalyzed curing mechanisms—such as the formation of methylene bridges—would proceed, leading to the final hardened, cross-linked network. uc.edu This dual function makes latent catalysis a sophisticated method for managing the cure profile of ammonia-catalyzed resole resins.

Advanced Synthetic Methodologies and Polymer Architecture Control in Azane;formaldehyde;phenol Systems

Tailoring Molecular Weight Distribution and Degree of Condensation

Control over the molecular weight distribution and the degree of condensation is fundamental in the synthesis of azane (B13388619);formaldehyde (B43269);phenol (B47542) resins to achieve desired properties for specific applications. The molar ratio of formaldehyde to phenol (F/P) is a primary factor influencing the molecular weight and structure of the resulting polymer. scribd.complenco.com An excess of formaldehyde generally leads to the formation of resol-type resins with higher molecular weights and a more branched structure, while an excess of phenol results in novolac-type resins with lower molecular weights. scribd.complenco.com

The reaction conditions, including temperature, pH, and catalyst type, play a significant role. For instance, the synthesis of resoles is typically carried out under basic conditions, while novolacs are formed under acidic catalysis. plenco.com The use of different catalysts, such as sodium hydroxide (B78521), lithium hydroxide, or ammonia (B1221849) itself, can influence the substitution pattern on the phenol ring (ortho vs. para) and the rate of condensation, thereby affecting the molecular weight distribution. researchgate.netfree.fr Ammonia, when used as a catalyst, can also be incorporated into the polymer backbone, forming dibenzylamine (B1670424) and other amine structures, which further modifies the resin's properties. free.fr

Techniques like gel permeation chromatography (GPC) are employed to analyze the molecular weight distribution of the synthesized resins. nih.gov By carefully controlling the synthesis parameters, it is possible to produce resins with a uniform molecular weight distribution and a specific degree of condensation, which is critical for applications requiring consistent performance. google.com For example, a study on a nitrogen-containing phenolic resin prepared from melamine (B1676169), an aminoplast, and phenol reported a number average molecular weight of 390 and a weight average molecular weight of 710, indicating a relatively uniform distribution. google.com The degree of condensation can be monitored and controlled by adjusting the reaction time and temperature; longer reaction times and higher temperatures generally lead to a higher degree of condensation. google.comgoogle.com

Controlled Polymerization Techniques for Nitrogen-Incorporated Phenolic Resins

Controlled polymerization techniques are being explored to achieve more precise control over the architecture of nitrogen-incorporated phenolic resins. These methods aim to produce polymers with well-defined structures, predictable molecular weights, and narrow molecular weight distributions.

One approach involves a multi-step synthesis process. For example, a method for preparing nitrogenous phenolic resin involves first reacting melamine with an aldehyde under basic conditions to form a hydroxylated intermediate. This product is then added to a phenol-water system, followed by a heating step to promote condensation and subsequent removal of water and unreacted phenol. google.com This staged approach allows for better control over the incorporation of nitrogen and the subsequent polymerization with phenol.

Precipitation polymerization is another technique that has been used for synthesizing nitrogen-containing polymers with controlled morphology. mdpi.com In this method, the monomers are soluble in the reaction medium, but the resulting polymer is insoluble and precipitates as it forms. mdpi.com This can lead to the formation of nanoparticles with a controlled size, which can be beneficial for certain applications. mdpi.com While this has been demonstrated for other nitrogen-containing polymers like polyimides, the principles could be adapted for azane;formaldehyde;phenol systems. mdpi.com

The introduction of nitrogen can also be achieved through the use of ammonia or hexamethylenetetramine (hexa) as a catalyst and reactant. free.fr While the initial reaction steps may differ, the final resol resins can be identical in terms of nitrogen and methylene (B1212753) group content. free.fr The nitrogen is primarily incorporated as dibenzylamine structures. free.fr Resins prepared with hexa catalyst tend to have a higher molecular weight and a lower concentration of free phenol compared to those catalyzed by sodium hydroxide. free.fr

Synthetic Routes for Incorporating Modifiers and Co-monomers

The versatility of this compound resins is significantly enhanced by incorporating various modifiers and co-monomers. These additions can improve properties such as flexibility, adhesion, thermal stability, and flame retardancy, and can also introduce bio-based components to enhance sustainability.

Modification with Urea (B33335) and Aminoplasts for Co-condensation

Urea is a common modifier used in phenol-formaldehyde resins to create phenol-urea-formaldehyde (PUF) co-polymers. koreascience.krmdpi.com The primary motivations for this modification are to reduce production costs and accelerate the curing process. mdpi.com The addition of urea can be done at various stages of the resin synthesis, including at the beginning, during the middle stages, or at the end. koreascience.kr

Studies have shown that the co-condensation of urea with phenol and formaldehyde can lead to faster curing times. researchgate.net For instance, low-condensation PF resins co-reacted with up to 42% molar urea on phenol under alkaline conditions exhibited faster hardening times compared to pure PF resins. researchgate.net The mechanism involves the reaction of urea with formaldehyde to form methylol urea, which can then co-condense with phenol or hydroxymethyl phenols. nih.govcnrs.fr However, achieving true co-polymerization with methylene bridges between phenol and urea molecules can be challenging, and some studies have not observed these specific linkages via 13C-NMR analysis. koreascience.kr Instead, the formation of separate PF and UF oligomers that are mechanically blended is also possible. icm.edu.pl

Aminoplasts, such as melamine-formaldehyde resins, can also be co-condensed with phenol-formaldehyde resins. google.comfree.fr This can result in resins with improved properties, such as enhanced flame retardancy due to the high nitrogen content of melamine. google.com The synthesis of these co-condensed resins can be complex, as the reactivity of the different methylol groups (from phenol and melamine) depends on the pH of the reaction medium. free.fr Under acidic conditions, two separate networks of melamine-formaldehyde and phenol-formaldehyde may form, while under alkaline conditions, co-condensation is more likely to occur. free.fr

Research on Lignin (B12514952) Integration into Phenol-Formaldehyde-Ammonia Systems

Lignin, an abundant and renewable biopolymer, is a promising substitute for phenol in the synthesis of phenolic resins due to its phenolic structure. ncsu.eduresearchgate.net The integration of lignin into phenol-formaldehyde-ammonia systems can reduce the reliance on petroleum-based phenol and lead to more sustainable adhesives. mdpi.com

However, the reactivity of lignin towards formaldehyde is generally lower than that of phenol due to its complex structure, high molecular weight, and steric hindrance. researchgate.net To overcome this, various chemical modification methods are employed to enhance lignin's reactivity. These methods include:

Methylolation: This involves introducing methylol groups onto the lignin structure by reacting it with formaldehyde under basic conditions. mdpi.com This increases the number of reactive sites for condensation with phenol. mdpi.com

Phenolation: This process involves reacting lignin with phenol to increase the number of phenolic hydroxyl groups, thereby improving its reactivity in the resin synthesis. researchgate.net

Depolymerization: Breaking down the large lignin polymer into smaller, more reactive fragments can also improve its incorporation into the resin matrix. researchgate.net

Research has shown that lignin can successfully replace a portion of phenol in the synthesis of lignin-phenol-formaldehyde (LPF) resins without significantly compromising the properties of the final product. researchgate.net The level of phenol substitution can vary, with some studies reporting successful replacement of up to 50% by weight. mdpi.com The properties of the resulting LPF resins, such as viscosity, gel time, and bonding strength, are influenced by the type of lignin, the modification method used, and the synthesis conditions. ncsu.edumdpi.com For example, LPF resins modified with maleic anhydride (B1165640) have shown shorter gel times and higher viscosity compared to those with unmodified lignin. mdpi.com

Incorporation of Bio-based Components (e.g., Waste Plant Proteins)

The incorporation of bio-based components like waste plant proteins into phenolic resins is an emerging area of research focused on developing more environmentally friendly and sustainable materials. mdpi.com Proteins derived from sources such as soybean meal or waste textiles can be used to partially replace phenol in the synthesis of protein-phenol-formaldehyde (PPF) resins. mdpi.commdpi.com

The amino groups present in the protein structure can react with the hydroxymethyl groups of the phenol-formaldehyde resin, leading to cross-linking and the formation of a co-condensed network. mdpi.com This has been confirmed through techniques like Fourier Transform Infrared (FTIR) spectroscopy. mdpi.commdpi.com

The addition of protein can influence the properties of the resulting resin. For example, studies on soybean meal-phenol-formaldehyde (SMPF) resins have shown that the addition of soybean meal can increase the viscosity and decrease the gel time of the resin. mdpi.com However, the thermal stability of the modified resin might be slightly lower compared to a pure phenolic resin, which can be attributed to the presence of less stable carbohydrate compounds from the soybean meal. mdpi.com In contrast, resins modified with protein from waste textiles have shown improved thermal stability. mdpi.com

The bonding strength of wood panels made with these protein-modified resins has been found to be comparable to or even better than those made with conventional PF resins, demonstrating their potential as viable bio-based adhesives. mdpi.comresearchgate.net

Strategies for Synthesizing Boron-Modified Phenolic Resins

Incorporating boron into the phenolic resin backbone is a well-established strategy to enhance the thermal stability, ablative resistance, and flame retardancy of the resulting material. nih.govmdpi.com Boron-modified phenolic resins (BPF) have found applications in high-performance areas like aerospace and automotive industries. nih.gov

Several synthetic methods have been developed for producing BPF resins:

Paraformaldehyde Method: This method involves an initial esterification reaction between a phenolic compound and boric acid or boron oxide to form a boric acid phenol ester. nih.gov This intermediate then reacts with paraformaldehyde to form the resin. nih.gov The use of a dehydrating agent like toluene (B28343) can help to reduce the reaction temperature. mdpi.com

Salicyl Alcohol Method: In this approach, phenol and formaldehyde first react in the presence of an alkaline catalyst to form salicyl alcohol. nih.gov The salicyl alcohol is then reacted with boric acid to produce the boron-modified resin. scispace.com This method offers better control over the reaction compared to starting with a mixture of phenol and formaldehyde. scispace.com

Copolymerization and Blending Method: This involves directly mixing phenolic resin powder with boric acid and then curing the mixture. mdpi.com The properties of the resulting resin depend on the amount of boric acid added. mdpi.com Another approach is to copolymerize boron-containing monomers with phenol and formaldehyde.

The introduction of boron can accelerate the curing reaction and lower the curing temperature. nih.govmdpi.com The boron atoms can form B-O-C bonds with the phenolic hydroxyl groups and can also coordinate with oxygen atoms to form stable six-membered ring structures during curing, which contributes to the improved thermal and water resistance. nih.gov Research has also explored the synergistic effects of co-modifying phenolic resins with both boron and other elements like silicon or molybdenum to achieve even greater performance enhancements. nih.govcnrs.fr

Functionalization with Vinyl Ester, Maleimide (B117702), and Citraconamic Acids

The modification of this compound, commonly known as phenolic resins, with functional groups such as vinyl esters, maleimides, and citraconamic acids represents a significant strategy to enhance their performance characteristics. These modifications aim to introduce new curing mechanisms, improve thermal stability, and tailor the mechanical properties of the final cured products for advanced applications.

The functionalization of phenolic resins often involves the reaction of the phenolic hydroxyl groups or the aromatic ring with specific reagents. rdd.edu.iquobaghdad.edu.iq For instance, maleimide-functionalized phenolic resins can be synthesized by the polycondensation of N-(hydroxyphenyl) maleimides with formaldehyde. rdd.edu.iquobaghdad.edu.iq This approach introduces pendant maleimide groups that can undergo thermal polymerization, leading to highly cross-linked and thermally stable materials. researchgate.net The curing can proceed through free radical polymerization of the vinylic bonds within the maleimide structure, resulting in polymers with high softening points and insolubility in common organic solvents. rdd.edu.iq Another method involves the esterification of the phenolic hydroxyl groups with various acid chlorides, which can alter properties like solubility and suitability for applications such as adhesives. rdd.edu.iq

Similarly, vinyl ester-modified phenolic resins are developed to combine the thermal stability of phenolic resins with the processing ease and good mechanical strength of vinyl esters. acs.orgnih.gov One synthetic route involves reacting a vinyl ester resin with a silane (B1218182) coupling agent, followed by the addition of phenolic resin. acs.orgnih.gov This creates a composite system that can exhibit enhanced heat resistance and hydrophobicity. acs.orgnih.govacs.org The properties of these modified resins can be further tuned by adjusting the weight ratio of phenolic resin to the vinyl ester resin mixture. acs.orgnih.gov

Modification with citraconamic acids introduces pendant carboxylic acid and amide functionalities to the phenolic backbone. rdd.edu.iq These resins can be prepared by the condensation of formaldehyde with N-(hydroxyphenyl) citraconamic acids. rdd.edu.iq Curing of these modified resins can be achieved through two primary pathways: esterification and cyclization using agents like acetic anhydride, or through free radical polymerization of the vinyl groups in the citraconamic acid moiety. rdd.edu.iq The latter method produces cross-linked polymers with enhanced thermal stability. rdd.edu.iq

The research findings below illustrate the impact of these functionalizations on the properties of phenolic resins.

Table 1: Research Findings on Functionalized Phenolic Resins

| Functional Group | Synthetic Approach | Key Findings | Reference |

|---|---|---|---|

| Vinyl Ester | Reaction of silane-modified vinyl ester resin with phenolic resin. | Composite coatings exhibited high thermal stability, hydrophobicity, and heat resistance. A 20 wt% VEPR-coated sample showed a water contact angle of 112.5° and a heat resistance time of 111 s at 250 °C. | acs.orgnih.govacs.org |

| Maleimide | Polycondensation of N-(hydroxyphenyl) maleimides with formaldehyde, followed by curing via esterification or free radical polymerization. | Free radical polymerization resulted in crystalline solids with high softening points (>320°C) and insolubility in organic solvents. Esterification yielded resins suitable for plasticizers and adhesives. | rdd.edu.iquobaghdad.edu.iq |

| Citraconamic Acids | Condensation of formaldehyde with N-(hydroxyphenyl) citraconamic acids, followed by curing. | Free radical polymerization of the vinylic bonds produced cross-linked, thermally stable polymers. | rdd.edu.iq |

Nano-Modification Approaches (e.g., SiO2 Nanoparticles, Clay)

The incorporation of nano-sized fillers into the this compound polymer matrix is a key strategy for developing high-performance nanocomposites. This approach, known as nano-modification, leverages the unique properties of nanoparticles, such as their high surface area-to-volume ratio, to significantly enhance the mechanical, thermal, and barrier properties of the resulting material. Common nanofillers include silicon dioxide (SiO2) nanoparticles and various types of clay.

Nano-modification with SiO2 nanoparticles has been shown to improve the thermal stability and mechanical properties of phenolic resins. scientific.netaksaray.edu.trwoodresearch.sk The nanoparticles can be introduced into the resin matrix through methods like the sol-gel process, which involves the in-situ formation of nanosized silica (B1680970). scientific.netresearchgate.net This interaction can lead to a decrease in the concentration of phenolic hydroxyl groups and the introduction of silicon atoms into the polymer chain, thereby enhancing heat resistance. scientific.netresearchgate.net Studies have demonstrated that the addition of SiO2 nanoparticles, even at low weight percentages (1-4 wt.%), can increase the thermal stability of resol-type phenolic resins at temperatures above 500°C and improve their adhesive performance. aksaray.edu.trwoodresearch.sk The uniform dispersion of SiO2 nanoparticles is crucial for achieving these enhancements. astrj.com

Clay nanoparticles, particularly montmorillonite (B579905) (MMT), are another class of materials used for the nano-modification of phenolic resins. cnrs.frscialert.net The preparation of phenolic resin/clay nanocomposites can be achieved through methods like in-situ polymerization or melt intercalation. icm.edu.plaminer.org In in-situ polymerization, the polymerization of phenol and formaldehyde occurs in the presence of the clay. icm.edu.pl For melt intercalation, the clay is mechanically mixed with the resin, and upon curing, the polymer chains intercalate between the clay layers, potentially leading to exfoliation where the layers are homogeneously dispersed throughout the matrix. aminer.org The incorporation of nanoclay can improve the tensile strength and modulus of the resulting composites. researchgate.net For example, the addition of 1 wt% nanoclay to a phenol-formaldehyde resin was found to improve tensile strength by 20% and tensile modulus by 25%. researchgate.net The effectiveness of the modification depends on factors such as the type of clay, the degree of exfoliation, and the interaction between the clay and the polymer matrix. aminer.orgresearchgate.net

The following table summarizes key research findings on the nano-modification of phenolic resins.

Table 2: Research Findings on Nano-Modified Phenolic Resins

| Nanofiller | Modification Approach | Key Findings | Reference |

|---|---|---|---|

| SiO2 Nanoparticles | In-situ formation via sol-gel process or direct addition to resol-type resin. | Improved heat resistance and thermal stability. Addition of 1-4 wt.% SiO2-Np increased thermal stability above 500°C and enhanced adhesive performance. | scientific.netaksaray.edu.trwoodresearch.skresearchgate.net |

| Clay (Montmorillonite) | In-situ polymerization or melt intercalation. | Exfoliated clay layers were found in the resin matrix. The addition of organoclay positively affected physical and chemical film properties. Wet bonding strength of plywood was improved by up to 20% with 1% PF-MMT. | cnrs.fricm.edu.plresearchgate.net |

Structural Elucidation and Advanced Characterization Techniques in Azane;formaldehyde;phenol Research

Spectroscopic Analysis for Chemical Structure Determination

Spectroscopic methods provide detailed insights into the molecular architecture of azane (B13388619);formaldehyde (B43269);phenol (B47542) resins. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are primary tools for identifying the various structural components and functional groups present in the resin.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful technique for the detailed structural characterization of phenol-formaldehyde resins. usda.gov It allows for the quantitative analysis of different linkages, such as methylene (B1212753) bridges and dimethylene ether bridges, as well as the identification of reactive methylol end-groups. researchgate.net

In the context of azane;formaldehyde;phenol resins, where ammonia (B1221849) is used as a catalyst, nitrogen-containing linkages are also formed. The analysis of phenol-urea-formaldehyde (PUF) resins by ¹³C NMR provides a useful analogy for the types of structures that may be present. In PUF resins, chemical shifts are attributed to methylene carbons of co-condensation structures, such as o-Ph–CH₂–NHCO– and p-Ph–CH₂–NHCO–. mdpi.com Similarly, in this compound resins, various methylene and methine bridges connecting phenolic and amino groups would be expected to have characteristic chemical shifts.

The ¹H NMR spectrum of related phenol-aniline-formaldehyde resins shows chemical shifts in the range of 3.42–3.71 ppm corresponding to the methylene protons of Ar–CH₂ bridges. Signals in the region of 4.53-4.67 ppm can be attributed to dibenzyl ether bridges (Ar-CH₂-O-CH₂-Ar) and methylol functional groups. ajchem-a.com

¹³C NMR spectra of these resins show a complex region between 116 and 130 ppm, which contains peaks for substituted and unsubstituted phenolic ring carbons. A peak at approximately 116 ppm corresponds to the unsubstituted ortho aromatic carbon, while a peak around 119 ppm is attributed to the unsubstituted para aromatic carbon. A chemical shift at 130 ppm corresponds to the substituted para aromatic carbon. ajchem-a.com Quantitative ¹³C NMR can be employed to determine the degree of polymerization, the number average molecular weight, and the content of free ortho and para positions on the phenolic rings. researchgate.net End-group analysis by NMR is also crucial for determining the number-average molecular weight of polymers. magritek.com

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~30-40 | Methylene bridges (o,o', o,p', p,p') |

| ~40-50 | Methylene carbons in co-condensation structures (e.g., Ph-CH₂-N) |

| ~60-70 | Methylol groups (-CH₂OH) |

| ~70-80 | Dimethylene ether bridges (-CH₂-O-CH₂-) |

| ~115-135 | Aromatic carbons (substituted and unsubstituted) |

| ~150-160 | Phenolic carbons bearing hydroxyl groups (C-OH) |

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the identification of functional groups in phenol-formaldehyde resins. chem-soc.siswst.orgresearchgate.net By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of various chemical bonds and functional groups can be confirmed. This method is valuable for monitoring the progress of the resin synthesis by observing the changes in the characteristic absorption bands of reactants and products. semanticscholar.org

In this compound resins, FTIR analysis can identify the key functional groups, including hydroxyl groups, aromatic rings, methylene bridges, and potentially amine-related groups. The broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of phenolic hydroxyl groups. researchgate.netagh.edu.pl The presence of aromatic rings is confirmed by the C=C stretching vibrations typically observed around 1600 cm⁻¹ and 1470-1480 cm⁻¹. chem-soc.siresearchgate.net

The formation of methylene bridges (–CH₂–) between phenolic rings is indicated by the C-H bending vibrations around 1447-1478 cm⁻¹. chem-soc.siagh.edu.pl Methylene-ether bridges (–CH₂–O–CH₂–) can be identified by the C-O-C bending at approximately 1116 cm⁻¹. chem-soc.si The C-O stretching vibration on the phenol rings gives rise to a peak around 1239 cm⁻¹. researchgate.net

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3200-3600 (broad) | O-H stretching (phenolic hydroxyl groups) |

| ~2911-2941 | C-H stretching (methylene groups) |

| ~1645 | C=O stretching (residual formaldehyde) |

| ~1600, ~1478 | C=C stretching (aromatic ring) |

| ~1447 | C-H bending (methylene bridges) |

| ~1351 | O-H in-plane bending (phenolic hydroxyl) |

| ~1239 | C-O stretching (on phenol ring) |

| ~1116 | C-O-C bending (methylene-ether bridges) |

| ~760-885 | C-H out-of-plane bending (substituted aromatic rings) |

Raman spectroscopy is a valuable tool for the in-situ and online monitoring of the synthesis and curing of phenol-formaldehyde resins. researchgate.net This technique provides information about the changes in the microstructure of the resin during pyrolysis. researchgate.net By analyzing the Raman spectra, the consumption of free phenol and formaldehyde, as well as the progress of methylolation and condensation reactions, can be monitored by following the changes in the intensity of characteristic Raman bands. researchgate.net

In the study of phenolic resins, the Raman spectral regions of interest include 2800–4000 cm⁻¹, where phenyl C-H stretching and methylene bridges are observed, and 400–1800 cm⁻¹, which contains bands due to the elongation of aromatic bonds (C=C) and methylene groups. ua.pt During the pyrolysis of phenolic resins, characteristic G (graphitic) and D (disordered) bands appear in the Raman spectra at temperatures above 500°C, indicating the formation of carbon structures. researchgate.net While specific studies on this compound resins using Raman spectroscopy are not widely available, the principles of monitoring the formation of linkages and the consumption of reactants are directly applicable.

Chromatographic Methods for Oligomer and Prepolymer Analysis

Chromatographic techniques are essential for separating the complex mixture of oligomers and prepolymers present in this compound resins based on their size, polarity, or molecular weight.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. shimadzu.comresearchgate.netcirs-ck.com In GPC/SEC, the dissolved resin is passed through a column packed with porous gel particles. Larger molecules elute first because they are excluded from the pores, while smaller molecules penetrate the pores to varying extents and elute later. This separation mechanism is based on the hydrodynamic volume of the molecules in solution. waters.com

High-Performance Liquid Chromatography (HPLC) is a suitable method for the separation and characterization of low-molecular-weight prepolymers of phenol-formaldehyde resins, typically with molecular weights up to 1000. researchgate.net Due to the highly polar and thermally unstable nature of hydroxymethyl phenols, HPLC is preferred over gas chromatography for their analysis. researchgate.net

Reversed-phase HPLC can be used to create a "fingerprint" of the phenolic monomers, dimers, and other oligomers present in the resin. researchgate.net This technique is particularly useful for monitoring the reaction by quantifying the consumption of phenol and formaldehyde over time. The development of an HPLC/UV method allows for the detection, characterization, and quantification of mono- and di-nuclear hydroxymethyl derivatives in phenolic resins. researchgate.net While HPLC is often used to determine residual monomers, its application in monitoring the formation of various oligomeric species during the synthesis of this compound resins can provide valuable insights into the reaction kinetics and mechanism.

Thermal Analysis Techniques for Curing and Degradation Behavior

Thermal analysis techniques are crucial for characterizing the curing process and thermal stability of phenol-formaldehyde (PF) resins. These methods provide quantitative data on the chemical and physical changes that occur as the resin is heated, offering insights into reaction kinetics, thermal stability, and mechanical properties under thermal stress.

Differential Scanning Calorimetry (DSC) for Reaction Enthalpies and Curing Kinetics

Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique to investigate the curing behavior of thermosetting polymers like phenol-formaldehyde resin. kpi.ua The fundamental principle of DSC in cure analysis is that the measured heat flow is directly proportional to the rate of reaction. kpi.ua This allows for the determination of critical kinetic parameters and the total heat evolved during the curing reaction. kpi.ua

The curing of PF resins involves complex reactions, including the addition of formaldehyde to phenolic rings and subsequent condensation reactions of methylol groups, which lead to the formation of an insoluble and infusible network. usda.gov DSC thermograms of resol-type PF resins often show exothermic peaks corresponding to these reactions. usda.govadhesion.kr For instance, one peak may appear at lower temperatures (e.g., 98-129°C) for the formaldehyde addition, and another at higher temperatures (e.g., 139-151°C) for the condensation reactions, though they often overlap. usda.govadhesion.kr The peak temperature (Tpeak) in a DSC curve is a key indicator used to compare the curing properties of different resin formulations. mdpi.com

Kinetic studies using DSC can determine parameters such as activation energy (Ea) and reaction order. kpi.uaadhesion.kr The activation energy for the curing of resol resins has been reported in the range of 80 to 99 kJ/mol. kpi.ua Various methods, including single-heating rate, multi-heating rate, and isothermal methods, are employed to analyze the curing kinetics. kpi.ua The model-free kinetics (MFK) method is particularly suitable for complex reactions like PF curing, as it accounts for the activation energy's dependence on the degree of conversion. mt.com Research has shown that factors like the formaldehyde/phenol (F/P) molar ratio, catalyst type, and the presence of moisture or other additives can significantly influence the curing kinetics. kpi.uausda.govadhesion.kr For example, an increase in the F/P molar ratio has been shown to decrease the activation energy of the curing reaction. adhesion.kr Similarly, the presence of wood can accelerate the initial addition reactions while retarding the later condensation reactions. semanticscholar.org

| Resin Type / Modifier | Curing Peak Temperature (Tpeak) | Activation Energy (Ea) | Reference |

|---|---|---|---|

| Resol Resin | 139-151°C (Condensation) | 80-99 kJ/mol | kpi.uausda.gov |

| Resol with Propylene (B89431) Carbonate | Lowered Tpeak vs. unmodified | Not specified | kpi.ua |

| Resol with Sodium Carbonate | Lowered Tpeak vs. unmodified | Not specified | kpi.ua |

| Resol Synthesized from Phloroglucinol | 105°C | Not specified | uobasrah.edu.iq |

| Resol Synthesized from Resorcinol (B1680541) | 120°C | Not specified | uobasrah.edu.iq |

Thermogravimetric Analysis (TGA) for Thermal Stability Mechanisms and Degradation Stages

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of cured phenol-formaldehyde resins by measuring mass loss as a function of temperature. uobasrah.edu.iqscispace.com The degradation of PF resins typically occurs in multiple stages, which can be identified from the TGA and derivative thermogravimetric (DTG) curves. scispace.comncsu.eduscientific.net

Generally, the thermal decomposition of PF resin can be described in three or four main stages. scispace.comncsu.eduscientific.net

First Stage: This initial weight loss, occurring at temperatures up to around 270°C, is primarily attributed to the loss of volatile components such as moisture and unreacted free formaldehyde. chimarhellas.com It can also involve the degradation of ether bonds and unreacted terminal hydroxymethyl groups in the cured resin. scientific.net

Second Stage: This stage, often observed in the range of 370°C to 530°C, is characterized by the decomposition of the polymer backbone. ncsu.edu This involves the breakage of methylene bridges, which can yield phenol and cresol (B1669610) homologs. ncsu.eduscientific.net

Third Stage: At higher temperatures, typically above 500°C, the degradation process involves the decomposition of phenolic hydroxyl groups, leading to cyclodehydration and char formation. ncsu.eduscientific.net

The thermal stability of PF resins can be influenced by their molecular structure and the presence of modifiers. emerald.com For example, modification with sodium silicate (B1173343) can enhance thermal stability at temperatures below 700°C by increasing the crosslink density. scispace.com TGA results show that PF resins generally exhibit high thermal stability, with significant decomposition starting at temperatures above 270°C and leaving a high char yield (often over 60% at 650°C), which contributes to their excellent fire-resistant properties. uobasrah.edu.iqchimarhellas.com

| Degradation Stage | Temperature Range (°C) | Description of Mass Loss Event | Reference |

|---|---|---|---|

| Stage 1 | ~50 - 270 | Loss of water, unreacted formaldehyde, degradation of ether bonds. | ncsu.eduscientific.netchimarhellas.com |

| Stage 2 | ~370 - 530 | Breakage of methylene bridges. | ncsu.eduscientific.net |

| Stage 3 | > 500 | Degradation of phenolic hydroxyl groups and char formation. | ncsu.eduscientific.net |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties and Cross-link Density

Dynamic Mechanical Analysis (DMA) is a powerful technique for studying the viscoelastic properties of polymers, providing detailed information about the curing process of phenol-formaldehyde resins. researchgate.net DMA measures the storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response, as a function of temperature or time. nih.gov The ratio of these two moduli (G''/G') gives the tan delta (tan δ), or damping factor, which provides insights into transitions such as gelation and vitrification. nih.gov

During the curing of a PF resin, DMA can track the transition from a liquid state to a solid, cross-linked network. researchgate.net Initially, the resin behaves as a viscous liquid with a low storage modulus. As the curing reaction proceeds with increasing temperature, the storage modulus increases significantly, indicating the formation of a cross-linked structure and the onset of solidification. researchgate.net

The gel point, where the resin transitions from a liquid to a rubbery solid, is often identified by the peak of the tan δ curve or the crossover point of the G' and G'' curves. researchgate.net For PF resins, two peaks in the tan δ curve may be observed, corresponding to gelation and vitrification, respectively. researchgate.net However, sometimes only a single peak is detected. researchgate.net DMA is highly sensitive to the changes in molecular mobility and cross-link density, making it an effective tool for monitoring the entire curing process and determining key characteristic temperatures. researchgate.netresearchgate.net

| Parameter | Typical Temperature (°C) | Significance | Reference |

|---|---|---|---|

| Onset of Curing | ~120 | Start of significant increase in storage modulus (G'). | researchgate.net |

| Gelation Point (Tgel) | ~125 | First peak in tan δ curve; transition from liquid to rubbery solid. | researchgate.net |

| Vitrification Point (Tv) | ~132 | Second peak in tan δ curve; transition from rubbery to glassy state. | researchgate.net |

Microscopic and Surface Characterization for Morphology and Elemental Distribution

Microscopic and surface characterization techniques are vital for understanding the relationship between the microstructure of cured phenol-formaldehyde resins and their macroscopic properties. These methods reveal details about the material's surface topography, fracture behavior, and the distribution of its constituent elements.

Scanning Electron Microscopy (SEM) for Material Morphology

Scanning Electron Microscopy (SEM) is extensively used to investigate the morphology of the fracture surfaces of cured PF resins and their composites. mdpi.comacs.org The appearance of the fracture surface provides valuable information about the material's mechanical properties, such as its toughness and brittleness. mdpi.com

Pristine, unmodified PF resin typically exhibits a very uniform, smooth, and sometimes mirror-like fracture surface. mdpi.comacs.org This morphology is characteristic of a brittle fracture, indicating that the rigid, highly cross-linked structure does not absorb much energy before failing. mdpi.com In contrast, when PF resin is modified or reinforced, the fracture morphology often becomes coarse, rough, and unsmooth. mdpi.comacs.org For example, the addition of liquefied soybean meal or silanized graphene to PF resin results in a rougher fracture surface with numerous microcracks. mdpi.comacs.org This change in morphology suggests that the modifiers can alter the crack propagation path, leading to increased energy absorption and improved toughness. acs.org SEM analysis is therefore a key tool for qualitatively assessing the effectiveness of modifiers in enhancing the mechanical performance of PF resins. nih.gov

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM to perform elemental analysis and chemical characterization of a sample. wikipedia.orgthermofisher.com When the electron beam of the SEM scans the sample, it stimulates the emission of characteristic X-rays from the atoms within the specimen. wikipedia.org Since each element has a unique atomic structure, it produces a unique set of X-ray peaks, allowing for the identification and quantification of the elements present. wikipedia.orgthermofisher.com

In the context of PF resin research, EDS is particularly useful for creating elemental maps. jeol.comadvancedmicroanalytical.com Elemental mapping visualizes the spatial distribution of constituent elements across a sample's surface. jeol.com This is achieved by collecting an EDS spectrum at each pixel of the SEM image and then displaying the intensity of a specific element's characteristic X-ray signal as a color map. jeol.com This technique is invaluable for studying PF-based composites, where it can confirm the dispersion of fillers, reinforcements (like carbon or copper fibers), or modifiers within the resin matrix. acs.orgresearchgate.net For instance, EDS mapping can verify the presence and distribution of silicon on the surface of graphene used as a filler in a PF composite, providing evidence of successful surface modification. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound resins, XPS provides critical insights into the surface chemistry, which governs properties such as adhesion and wettability.

Research has employed XPS to analyze the surface atomic composition of phenol-formaldehyde (PF) films. researchgate.net Variations in the surface chemistry, particularly the carbon and oxygen content, can be monitored under different conditions, such as weathering. researchgate.net The technique is sensitive enough to detect changes in the chemical bonding environment of the constituent elements. For instance, the high-resolution C 1s spectrum can be deconvoluted to identify different carbon species, such as C-C/C-H, C-O (related to ether and hydroxyl groups), and C=O groups that may form due to oxidation.

When azane (ammonia) is used as a catalyst in the synthesis of resol-type resins, nitrogen-containing functionalities are incorporated into the polymer structure. strath.ac.uknih.gov XPS is an ideal tool for identifying and quantifying these nitrogen species on the resin surface. The N 1s spectrum can reveal the presence of different nitrogen chemical states, such as amine (-NH2), imine (-C=N-), and other nitrogen-containing heterocyclic structures that may form during polymerization and curing. strath.ac.uk The type and concentration of these nitrogenous groups at the surface can significantly influence the resin's reactivity and interaction with other materials.

Table 1: Representative XPS Data for Phenol-Formaldehyde Resin Surfaces

| Element | Atomic Concentration (%) - Unaged PF | Atomic Concentration (%) - Aged PF | Predominant Chemical States |

| Carbon (C) | ~75-80% | Varies with aging | C-C, C-H, C-O, C=O |

| Oxygen (O) | ~20-25% | Varies with aging | C-O-H, C-O-C, C=O |

| Nitrogen (N) | <1% (or higher if N-catalyst used) | Varies with aging | -NH2, -C-N, -C=N- |

Note: The data presented in this table is illustrative and compiled from typical findings in the literature. Actual values can vary significantly based on synthesis parameters, catalyst type, and curing conditions.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides high-resolution, two-dimensional images of a sample's internal structure. In the study of this compound resins, TEM is instrumental in visualizing the morphology and dispersion of nanoscale features within the polymer matrix.

Phenol-formaldehyde resins are often used as matrices for nanocomposites. TEM analysis can reveal how nanoparticles, such as nano-copper or silica (B1680970), are dispersed within the resin. tandfonline.comnih.govnih.gov For instance, studies have shown that in situ synthesis methods can lead to a good dispersion of spherical nano-copper particles with diameters of approximately 70 nm throughout the PF resin matrix. nih.gov TEM images provide direct evidence of the size, shape, and distribution of these nanoparticles, which is crucial for understanding the mechanical and thermal properties of the resulting composite material. tandfonline.comnih.gov

The resin itself can form distinct nanostructures. Biocompatible, monodisperse phenol-formaldehyde resin nanoparticles can be synthesized and their morphology confirmed using TEM. acs.org These nanoparticles can serve as platforms for various applications, and TEM is essential for characterizing their size and uniformity.

When used as a precursor for carbon materials, the nanostructure of the resulting carbon can be investigated using TEM. The amorphous or partially graphitic nature of the carbon derived from phenolic resins can be visualized, providing insights into the material's properties at the nanoscale.

Table 2: Nanoparticle Characteristics in PF Resins as Determined by TEM

| Nanoparticle Type | Synthesis Method | Observed Dispersion | Average Particle Size | Reference |

| Nano-copper | In situ | Well-dispersed | ~70 nm | nih.gov |

| Silica Nanoparticles | Sol-gel | Not specified | Not specified | nih.gov |

| CdTe Quantum Dots | Adsorption | On nanoparticle surface | Not specified | acs.org |

Note: This table summarizes findings from various studies and is for illustrative purposes.

X-ray Diffraction (XRD) for Structural Organization and Crystallinity Studies

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a material. It is particularly effective in identifying crystalline phases and determining the degree of crystallinity.

When applied to cured this compound resins, XRD analysis consistently reveals their predominantly amorphous nature. researchgate.net The XRD patterns of unmodified phenol-formaldehyde resins typically show a broad, diffuse scattering halo, often referred to as an "amorphous halo," and lack the sharp, well-defined Bragg diffraction peaks that are characteristic of crystalline materials. researchgate.net This amorphous structure is a result of the highly cross-linked, three-dimensional network that forms during polymerization, which prevents the long-range atomic order necessary for crystal formation. minia.edu.eg

While the resin itself is amorphous, XRD is a valuable tool for studying PF-based composites. For example, when PF resin is used as a matrix for reinforcing fibers or fillers, XRD can be used to assess the crystallinity of the filler material and determine if the manufacturing process affects its crystalline structure. aip.org In studies of natural fiber-reinforced phenol formaldehyde composites, XRD analysis has shown that treatments like alkali washing can enhance the crystalline structure of the fibers within the composite. aip.org The percentage of crystallinity of the composite can be calculated from the XRD data by comparing the area under the crystalline peaks to the total area under the curve (crystalline peaks and amorphous halo). aip.orgutah.edursc.org

Furthermore, XRD is essential in studying the transformation of phenolic resins into carbon materials upon pyrolysis. The technique can track the development of graphitic structures as a function of heat treatment temperature, providing information on the ordering and stacking of carbon layers.

Table 3: Crystallinity Data for Phenolic Resin and its Composites from XRD

| Material | Crystalline Nature | Typical XRD Features | Calculated % Crystallinity |

| Cured Phenol-Formaldehyde Resin | Amorphous | Broad amorphous halo, no sharp peaks | ~0% |

| Untreated Fiber PF Composite (15% Wt.) | Semi-crystalline | Amorphous halo from resin + peaks from fiber | Varies (e.g., ~50-60%) |

| Alkali-Treated Fiber PF Composite (15% Wt.) | Semi-crystalline | Amorphous halo from resin + sharper peaks from fiber | Higher than untreated (e.g., ~64%) aip.org |

Note: Crystallinity values for composites are highly dependent on the type, treatment, and loading of the reinforcing material.

Rheological Studies for Understanding Reaction Progress and Network Formation

Rheology is the study of the flow of matter, primarily in a liquid state, but also as "soft solids." Rheological studies of this compound resins are crucial for understanding the polymerization process, including reaction kinetics, network formation, and determining the gel point. These properties are highly dependent on factors like the molar ratio of phenol to formaldehyde, synthesis temperature, time, and the pH of the mixture. mdpi.comsemanticscholar.org

The viscosity of the resin is a key parameter monitored during synthesis. It is directly proportional to the synthesis temperature and the formaldehyde content. mdpi.comnih.gov As the condensation reaction proceeds, the molecular weight of the polymer chains increases, leading to a significant rise in viscosity. nih.gov This change in viscosity can be tracked over time to monitor the progress of the reaction. For instance, at higher synthesis temperatures (e.g., 60 °C and above), a rapid increase in viscosity is observed as the reaction progresses towards the polycondensation stage where a rigid, complex polymer network is formed. mdpi.comnih.gov

Dynamic mechanical analysis, a component of rheological studies, measures the storage modulus (G') and the loss modulus (G''). G' represents the elastic response of the material (energy stored), while G'' represents the viscous response (energy dissipated as heat).

Storage Modulus (G'): G' is proportional to the crosslink density of the network being formed. ache.org.rs During curing, G' versus time curves often show a characteristic "S" shape, indicating an auto-accelerated crosslinking reaction. ache.org.rs

Loss Modulus (G''): G'' relates to the dissipation of energy and is dominant in the pre-gelation, liquid state.

Gel Point: The gel point is a critical transition from a liquid to a solid-like gel. It is often identified as the crossover point where G' equals G''. ache.org.rs Before this point, the material can flow; after this point, an infinite polymer network has formed, and the viscosity becomes infinitely high. ache.org.rsresearchgate.net

The viscoelastic properties (G', G'', and tan δ) are proportionally dependent on both the synthesis temperature and the formaldehyde content. mdpi.comnih.gov Phenol-formaldehyde resins typically exhibit non-Newtonian fluid behaviors; they can behave as shear-thinning fluids at low synthesis temperatures and as shear-thickening fluids at higher temperatures (e.g., above 60 °C). mdpi.comnih.gov

Table 4: Effect of Synthesis Parameters on Rheological Properties of Phenol-Formaldehyde Resins

| Parameter | Effect on Viscosity | Effect on G' and G'' | Fluid Behavior |

| Increasing Temperature | Increases mdpi.comnih.gov | Increases mdpi.comnih.gov | Can shift from shear-thinning to shear-thickening mdpi.com |

| Increasing Formaldehyde Ratio | Increases, shortens time to high viscosity mdpi.comnih.gov | Increases mdpi.comnih.gov | Promotes faster network formation |

| Increasing Reaction Time | Increases mdpi.com | G' increases significantly as curing progresses ache.org.rs | Transitions from liquid to gel to solid |

Note: This table provides a generalized summary of trends observed in rheological studies of resol-type phenol-formaldehyde resins.

Theoretical and Computational Chemistry Approaches to Azane;formaldehyde;phenol Reactivity and Structure

Quantum Chemical Calculations for Reaction Mechanisms and Intermediates

Quantum chemical calculations are instrumental in elucidating the intricate details of the polymerization process. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure, energy, and properties of molecules, transition states, and intermediates involved in the reaction.

Density Functional Theory (DFT) has become a widely used method for studying the reaction mechanisms in phenol-formaldehyde systems due to its balance of computational cost and accuracy. nih.gov DFT calculations are employed to model the initial adduction of formaldehyde (B43269) to the phenol (B47542) ring and the subsequent condensation reactions that lead to the formation of methylene (B1212753) and ether bridges. researchgate.netresearchgate.net

Studies using DFT have confirmed the formation of key intermediates, such as quinone methide, during base-catalyzed reactions. researchgate.net Researchers have identified different mechanistic pathways, including the E1cb (elimination unimolecular conjugate base) mechanism and a more energetically favorable water-aided intramolecular water elimination pathway. researchgate.net These calculations provide detailed information on the structures of intermediates and transition states, as well as the potential energy barriers for each reaction step, offering a comprehensive understanding of the reaction landscape. researchgate.net

Table 1: Key Findings from DFT Studies on Phenol-Formaldehyde Reactions

| Research Focus | Method | Key Findings | Reference |

|---|---|---|---|

| Reaction Mechanisms | DFT (B3LYP/6-31G(d)) | Investigated condensation between phenols and aldehydes; found glyoxal (B1671930) exhibits high reactivity compared to formaldehyde. | researchgate.net |

| Base-Catalyzed Condensation | DFT | Confirmed the formation of quinone methide intermediates and identified two formation mechanisms (E1cb and water-aided). | researchgate.net |

| Intermediate Analysis | Quantitative 13C NMR & DFT | Characterized resol prepolymer resins, identifying methylene bridges, dimethylene ether bridges, and methylol groups. | researchgate.net |

| Reactivity Prediction | Ab initio (RHF/6-31+G) | Correlated calculated atomic charges at reactive sites with experimentally determined reaction rate constants for various phenols. | usda.govresearchgate.net |

Computational methods are highly effective in predicting which sites on the phenol molecule are most likely to react with formaldehyde. researchgate.net Under both acidic and basic conditions, phenol reacts with formaldehyde at the ortho and para positions (sites 2, 4, and 6). wikipedia.org Quantum chemical calculations can quantify the reactivity of these sites.

Theoretical studies have shown a strong correlation between the calculated atomic charges on the aromatic ring and the experimentally observed reactivity. usda.govresearchgate.net By calculating the charge distribution, researchers can predict that the para-position is generally more reactive than the ortho-position. plenco.comusda.gov Transition state calculations further support this, indicating that the energy barrier for formaldehyde to react at the para-position is lower than at the ortho-position. usda.gov These predictions are crucial for understanding and controlling the resulting polymer structure, whether it be a linear novolac-type chain or a more branched resol. plenco.compediaa.com